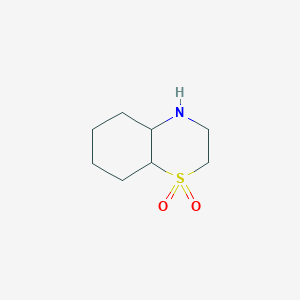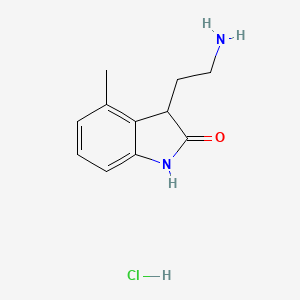
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide, also known as CPTH6, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in inhibiting various enzymes, including histone deacetylases (HDACs), which are involved in several cellular processes, including gene expression, cell differentiation, and apoptosis.
Mecanismo De Acción
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide inhibits HDAC activity by binding to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to the accumulation of acetylated histones, which promotes gene expression and cell differentiation. In addition, N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide has been shown to have several biochemical and physiological effects, including the upregulation of gene expression, cell differentiation, apoptosis, and cell cycle arrest in cancer cells. In addition, N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide has several advantages for lab experiments, including its high selectivity for HDAC1 and HDAC3, its ability to induce cell differentiation and apoptosis in cancer cells, and its potential for combination therapy with chemotherapy and radiation therapy. However, N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide also has some limitations, including its low solubility in water, which can limit its use in in vivo experiments, and its potential for off-target effects, which can lead to unwanted side effects.
Direcciones Futuras
There are several future directions for the use of N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide in scientific research, including the development of more potent and selective HDAC inhibitors, the use of N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide in combination therapy with other anticancer agents, and the investigation of the role of HDACs in other cellular processes, such as DNA repair and autophagy. In addition, the development of more water-soluble forms of N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide could increase its potential for in vivo experiments and clinical applications.
Métodos De Síntesis
The synthesis of N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide involves the reaction of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid with thiosemicarbazide in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with cyanogen bromide to yield the final product, N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide.
Aplicaciones Científicas De Investigación
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide has been extensively used in scientific research as an HDAC inhibitor. HDACs are a family of enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene repression. Inhibition of HDAC activity has been shown to induce cell differentiation, apoptosis, and cell cycle arrest in cancer cells. N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide has been shown to selectively inhibit HDAC1 and HDAC3, leading to the accumulation of acetylated histones and the upregulation of gene expression.
Propiedades
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-fluoro-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c17-13-9-12(3-4-14(13)20-6-1-2-7-20)15(21)19-16(10-18)5-8-22-11-16/h1-4,6-7,9H,5,8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVFWOPQMOBVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2=CC(=C(C=C2)N3C=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-(4-fluorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2438692.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2438693.png)
![3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2438694.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2438697.png)

![1'-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2438699.png)
![(E)-methyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2438702.png)

![5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2438704.png)

![N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)-1H-indole-3-carboxamide hydrochloride](/img/structure/B2438710.png)
![N-(4-bromophenyl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2438712.png)